REACTION_CXSMILES
|
C1(C([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:20][CH:10]2[CH:11]=[CH:12]3)C)C=CC=CC=1>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH:10]12[CH2:20][CH:13]([CH2:12][CH2:11]1)[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:9]2 |f:2.3.4|
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under a hydrogen atmosphere at 45° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After a filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (1%–3% methanol/chloroform)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C12NC(C(CC1)C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.181 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:20][CH:10]2[CH:11]=[CH:12]3)C)C=CC=CC=1>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH:10]12[CH2:20][CH:13]([CH2:12][CH2:11]1)[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:9]2 |f:2.3.4|
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under a hydrogen atmosphere at 45° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After a filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (1%–3% methanol/chloroform)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C12NC(C(CC1)C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.181 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:20][CH:10]2[CH:11]=[CH:12]3)C)C=CC=CC=1>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH:10]12[CH2:20][CH:13]([CH2:12][CH2:11]1)[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:9]2 |f:2.3.4|
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under a hydrogen atmosphere at 45° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After a filtration through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (1%–3% methanol/chloroform)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C12NC(C(CC1)C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.181 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |